Heptachloronorbornene
Description
Historical Trajectory and Evolution of Research on Heptachloronorbornene
The story of this compound is intrinsically linked to the mid-20th-century boom in the development of organochlorine pesticides. Its primary claim to fame in early chemical literature was as a key intermediate in the synthesis of the cyclodiene insecticide, Heptachlor (B41519). The production of Heptachlor involves the Diels-Alder reaction of hexachlorocyclopentadiene (B6142220) with cyclopentadiene (B3395910) to form chlordene, which is then further chlorinated to produce Heptachlor. This compound itself is synthesized through a Diels-Alder reaction between hexachlorocyclopentadiene and vinyl chloride.
Early research on this compound was thus predominantly application-driven, focusing on optimizing its synthesis to support the large-scale production of Heptachlor and related pesticides. These insecticides were initially lauded for their high efficacy and persistence, leading to widespread use in agriculture and public health for insect control. However, the very persistence that made them effective also led to significant environmental concerns and their eventual restriction or ban in many countries. This shift in environmental consciousness led to a new phase of research on this compound, this time focusing on its environmental fate, toxicology, and its role as a persistent organic pollutant.
Interdisciplinary Significance within Organohalogen Chemistry and Bridged Polycyclic Systems
This compound serves as a significant model compound within the broader fields of organohalogen chemistry and the study of bridged polycyclic systems.
Bridged Polycyclic Systems: The rigid bicyclo[2.2.1]heptene framework of this compound places it firmly within the class of bridged polycyclic compounds. This strained ring system imparts unique reactivity and stereochemical constraints. Research on this compound and its derivatives provides valuable insights into the chemistry of these sterically demanding structures. The fixed spatial arrangement of substituents on the norbornene skeleton allows for the detailed study of through-space interactions and the influence of geometric constraints on reaction mechanisms. The compound has been utilized in mechanistic studies to understand the behavior of reactions on a rigid, well-defined molecular scaffold.
Fundamental Structural Elements and Stereochemical Considerations in Research Contexts
The structure of this compound, chemically named 1,2,3,4,5,7,7-heptachlorobicyclo[2.2.1]hept-2-ene, is characterized by a bicyclic norbornene core with seven chlorine atoms. The presence of multiple chiral centers and the rigid, bridged structure give rise to significant stereochemical complexity.
The Diels-Alder synthesis of this compound can theoretically lead to the formation of different stereoisomers, primarily the endo and exo isomers, depending on the orientation of the dienophile (vinyl chloride) as it approaches the diene (hexachlorocyclopentadiene). The endo isomer is generally the kinetically favored product in many Diels-Alder reactions due to secondary orbital interactions. However, the steric bulk of the reactants in this specific case can influence the endo/exo selectivity.
Furthermore, the chlorine atoms on the saturated part of the bicyclic system create additional stereocenters. The precise spatial arrangement of these chlorine atoms has a profound impact on the molecule's physical, chemical, and biological properties. Advanced analytical techniques such as X-ray crystallography and various forms of nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for elucidating the exact stereochemistry of this compound and its derivatives. Understanding these stereochemical nuances is critical for interpreting its reactivity, interactions with biological systems, and its behavior in the environment.
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃Cl₇ |
| Molecular Weight | 335.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 135-140 °C at 1 mmHg nih.gov |
| Density | 1.77 g/cm³ nih.gov |
| Solubility | Insoluble in water; Soluble in organic solvents like hexane (B92381) and toluene (B28343) nih.gov |
| Log Kow | ~5.4 - 6.1 (estimated) |
Structure
2D Structure
Properties
CAS No. |
2440-02-0 |
|---|---|
Molecular Formula |
C7H3Cl7 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
1,2,3,4,5,7,7-heptachlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H3Cl7/c8-2-1-5(11)3(9)4(10)6(2,12)7(5,13)14/h2H,1H2 |
InChI Key |
FCMVPUGRXPEIQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of Heptachloronorbornene
Principal Synthetic Routes to Heptachloronorbornene.
The primary and most well-established method for synthesizing this compound is through a specific type of pericyclic reaction known as the Diels-Alder reaction. researchgate.netwikipedia.orgiitk.ac.in This reaction is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.orgebsco.com
Diels-Alder Cycloaddition Reactions in this compound Synthesis.
The synthesis of this compound is a classic example of a [4+2] cycloaddition, where a conjugated diene reacts with a substituted alkene, known as a dienophile, to form a cyclohexene (B86901) derivative. wikipedia.orgsigmaaldrich.com In this specific synthesis, hexachlorocyclopentadiene (B6142220) acts as the diene, providing the four π-electrons, while vinyl chloride serves as the dienophile, contributing the two π-electrons. researchgate.net
The reaction is thermally allowed and proceeds in a concerted fashion, meaning the new carbon-carbon bonds are formed in a single step. wikipedia.orgiitk.ac.in The high degree of chlorination on the diene component influences the electronic properties of the system, facilitating the reaction. The general transformation can be represented as follows:
Hexachlorocyclopentadiene + Vinyl Chloride → 1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hept-2-ene
This reaction provides a direct and efficient route to the this compound scaffold. The stereochemistry of the Diels-Alder reaction is highly specific, although in the case of the reaction between the symmetric hexachlorocyclopentadiene and vinyl chloride, the primary product is the one stated.
Precursor Chemistry and Reaction Pathways for this compound Formation.
The key precursor for the synthesis of this compound is hexachlorocyclopentadiene. researchgate.net This highly chlorinated diene is itself synthesized through a series of chlorination reactions of cyclopentadiene (B3395910). The other reactant, vinyl chloride, is a common industrial chemical.
The reaction pathway involves the thermal cycloaddition of these two precursors. The conditions for the reaction, such as temperature and pressure, can be optimized to maximize the yield of the desired this compound adduct. The formation of this compound is a critical step in the synthesis of several cyclodiene insecticides. researchgate.net
Intramolecular and Intermolecular Reactions of this compound.
The chemical reactivity of this compound is characterized by reactions involving its carbon-carbon double bond and the numerous carbon-chlorine bonds. These reactions can be broadly categorized into intramolecular and intermolecular transformations.
Dehydrochlorination Pathways and Derived Norbornene Analogues.
One of the most significant reactions of this compound is dehydrochlorination, which is the elimination of a hydrogen atom and a chlorine atom from adjacent carbon atoms to form a new double bond. This intramolecular reaction is typically promoted by a base. dss.go.th
The dehydrochlorination of this compound leads to the formation of hexachloronorbornadiene. researchgate.net This conversion is a key step in the synthesis of other cyclodiene insecticides like isodrin (B128732) and endrin (B86629). researchgate.netepa.gov The reaction can be summarized as:
1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hept-2-ene → Hexachloronorbornadiene + HCl
This elimination reaction transforms the norbornene analogue into a norbornadiene analogue, which possesses two double bonds and exhibits its own unique reactivity.
Electrophilic and Nucleophilic Transformation Studies.
The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. However, the electron-withdrawing nature of the seven chlorine atoms deactivates the double bond towards many common electrophiles. Specialized reagents or harsh reaction conditions may be required to effect such transformations.
Nucleophilic substitution reactions on the chlorinated carbons of this compound are also challenging due to the steric hindrance and the stability of the C-Cl bonds in the bicyclic system. However, under specific conditions, nucleophiles can attack the carbon framework, leading to substitution products. Studies on these transformations are often part of broader research into the metabolism and environmental fate of cyclodiene pesticides.
Strategies for Derivatization and Functionalization to Access Novel Compounds.
The derivatization of this compound opens pathways to a variety of novel compounds with potentially different chemical and biological properties. These strategies primarily focus on modifying the existing functional groups or introducing new ones.
One key derivatization strategy is the further transformation of hexachloronorbornadiene, obtained from the dehydrochlorination of this compound. researchgate.net The diene functionality in hexachloronorbornadiene allows it to participate in further Diels-Alder reactions, acting as a diene itself, to construct more complex polycyclic systems.
Another approach involves the selective replacement of one or more chlorine atoms with other functional groups through nucleophilic substitution reactions, although this can be synthetically challenging. The development of catalytic methods to achieve such transformations under milder conditions is an area of ongoing research interest. The functionalization of the double bond through various addition reactions, potentially leading to epoxides, diols, or other derivatives, also represents a viable strategy for creating novel compounds based on the this compound skeleton. These derivatization techniques are crucial for creating analytical standards for environmental monitoring and for synthesizing new molecules for various applications. epa.govinchem.org
Advanced Spectroscopic Elucidation and Analytical Methodologies for Heptachloronorbornene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules, including highly chlorinated compounds like heptachloronorbornene. vurup.skuvic.ca It provides profound insights into the molecular framework, connectivity of atoms, and the three-dimensional arrangement of the molecule. wikipedia.orgpreprints.org
Comprehensive Analysis of Carbon-Hydrogen Spin-Spin Coupling Constants
The analysis of carbon-hydrogen spin-spin coupling constants (J-couplings) provides invaluable information about the bonding environment and geometry within a molecule. ubc.canih.gov For this compound, the study of two-bond carbon-proton couplings (²JCH) is particularly insightful for confirming assignments and understanding substituent effects on the electronic structure.
Research on endo-1,2,3,4,5,7,7-heptachloronorbornene has determined the coupling constants between various carbons and protons in the molecule. These empirical values are crucial for the validation of theoretical models and for the precise structural elucidation of related polychlorinated norbornenes. The signs of these coupling constants have also been determined in some cases, offering a deeper understanding of the electronic interactions at play.
Table 1: Two-Bond Carbon-Proton Coupling Constants (²JCH) in endo-1,2,3,4,5,7,7-Heptachloronorbornene
| Coupled Nuclei (C, H) | Coupling Constant (Hz) |
| C-2, H-1 | +5.0 |
| C-3, H-4 | +3.8 |
| C-1, H-6x | -5.0 |
| C-1, H-2 | +3.2 |
| C-4, H-5x | -4.9 |
| C-5, H-6n | +1.5 |
| C-6, H-5x | +1.5 |
Data sourced from foundational NMR studies on this compound. The signs of the coupling constants are experimentally determined and provide detailed electronic information.
Application of Multidimensional NMR for Stereochemical Assignments
Due to the rigid and complex three-dimensional structure of the norbornene skeleton, determining the stereochemistry of substituents is a significant challenge. Multidimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for this purpose. longdom.orgorganicchemistrydata.orgyoutube.com
COSY experiments establish through-bond proton-proton connectivities, allowing for the mapping of the proton network within the molecule. nih.gov For this compound, COSY spectra can definitively identify which protons are adjacent to one another, confirming the assignment of signals in the 1D NMR spectrum.
NOESY experiments, on the other hand, identify through-space interactions between protons that are in close proximity, irrespective of whether they are directly bonded. columbia.edu This is particularly crucial for assigning the stereochemistry, such as the endo or exo configuration of substituents on the norbornene bridge. By observing NOE cross-peaks between specific protons, their relative spatial arrangement can be deduced, providing a clear picture of the molecule's stereoisomeric form. For instance, in a study of polychlorinated norbornene derivatives, NOESY was instrumental in assigning the relative configurations of the diastereoisomers. researchgate.net
Mass Spectrometry (MS) Techniques for Characterization in Complex Chemical Environments
Mass spectrometry is an indispensable tool for the identification and quantification of chemical compounds, offering high sensitivity and specificity. ncfinternational.it For a compound like this compound, which is often found in complex mixtures and at trace levels, advanced MS techniques are essential.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netchimia.ch This precision allows for the unambiguous determination of the elemental composition of a molecule, a critical step in identifying unknown compounds or confirming the identity of known ones. massspeclab.comsterlingpharmasolutions.com For this compound (C₇H₃Cl₇), HRMS can easily distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas.
Furthermore, HRMS is a powerful technique for impurity profiling. waters.comnih.gov In the synthesis or environmental degradation of this compound, various byproducts and related impurities can be formed. HRMS can detect and identify these impurities at very low levels, providing crucial information for quality control and environmental monitoring. lcms.cz
Table 2: Theoretical and Observed Accurate Mass for this compound
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| This compound | C₇H₃³⁵Cl₇ | 371.8153 | 371.8151 | -0.5 |
This table illustrates the high accuracy of HRMS in determining the molecular formula of this compound. The observed mass is typically within 5 ppm of the theoretical mass.
Hyphenated MS Techniques for Elucidating Transformation Products and Mixtures
Hyphenated techniques, which couple a separation method like gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry, are essential for analyzing complex mixtures containing this compound and its transformation products. mdpi.com
GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds like organochlorine pesticides. thermofisher.comnih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the column, and the mass spectrometer then provides structural information for each separated component. The fragmentation patterns observed in electron ionization (EI) mass spectra are particularly useful for identifying specific compounds. ruc.dkspectroscopyonline.comacdlabs.comresearchgate.net
LC-MS is increasingly used for the analysis of less volatile or thermally labile transformation products that are not amenable to GC analysis. acdlabs.com This technique is particularly valuable for studying the environmental fate and metabolism of this compound, where polar metabolites may be formed.
Advanced Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone of separating complex mixtures, a necessary prerequisite for accurate quantification and identification of individual components. waters.comnih.govbibliotekanauki.plresearchgate.net For this compound and its isomers, advanced chromatographic techniques are employed to achieve high-resolution separation.
Capillary gas chromatography (GC) is the method of choice for the analysis of volatile organochlorine compounds. vurup.sk The use of long, narrow-bore capillary columns coated with specific stationary phases allows for the separation of closely related isomers. restek.com For quantitative analysis, detectors such as the electron capture detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer operating in selected ion monitoring (SIM) mode are used. researchgate.netnih.gov
High-performance liquid chromatography (HPLC) is a versatile technique that can be used for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis. researchgate.nettransharmreduction.orgnih.govresearchgate.nettjnpr.orgfabad.org.tr For this compound, reversed-phase HPLC with a C18 column is a common approach. The choice of mobile phase composition is critical for achieving optimal separation.
Table 3: Exemplary Chromatographic Conditions for this compound Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Typical Retention Time (min) |
| Capillary GC | 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms) | Helium at 1 mL/min | MS (SIM mode) | 15-20 |
| HPLC | C18 (4.6 x 150mm, 5µm) | Acetonitrile/Water (80:20) | UV (220 nm) | 8-12 |
These are representative conditions and may vary depending on the specific instrument, column, and analytical requirements.
Gas Chromatography (GC) for Volatile this compound and its Related Compounds.
Gas chromatography (GC) is the foremost analytical technique for the determination of volatile and semi-volatile organochlorine compounds like this compound. thermofisher.com Its high resolving power and sensitivity make it ideal for separating components in intricate mixtures. When coupled with detectors like the electron capture detector (ECD) or a mass spectrometer (MS), GC provides both quantitative data and structural information.
The retention time (t_R) in GC, the time it takes for a compound to pass through the column, is a key parameter for identification under specific experimental conditions. phenomenex.comchromatographytoday.com Factors influencing retention time include the type of column, carrier gas flow rate, and temperature. drawellanalytical.com For enhanced specificity in identifying organochlorine insecticides, dual-column GC, often employing a polar and a non-polar column, can be utilized to obtain different retention times for the same analyte, thereby improving the certainty of identification. rsc.orgrsc.org
GC coupled with mass spectrometry (GC-MS) is a powerful combination where the GC separates the compounds before they enter the mass spectrometer, which then provides mass-to-charge ratio (m/z) data, aiding in structural elucidation. etamu.edu The total ion chromatogram (TIC) from a GC-MS analysis plots the total ion intensity against retention time, with each peak representing an individual compound. nist.gov
Table 1: Typical Gas Chromatography (GC) Parameters for Organochlorine Pesticide Analysis
| Parameter | Typical Setting | Purpose |
| Column Type | Capillary column (e.g., DB-5, DB-17) | Provides high-resolution separation of analytes. |
| Injector Temperature | 250-300 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium or Nitrogen | Transports the vaporized sample through the column. etamu.edu |
| Oven Temperature Program | Ramped (e.g., 60°C to 280°C) | Allows for the separation of compounds with a wide range of boiling points. |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD is highly sensitive to halogenated compounds; MS provides structural information. nih.govnih.gov |
| Detector Temperature | 300-320 °C | Prevents condensation of analytes in the detector. researchgate.net |
This table presents generalized parameters. Specific conditions may vary depending on the exact instrumentation and the complexity of the sample matrix.
Research findings indicate that for the analysis of heptachlor (B41519) and its related compounds, GC-ECD is a common method, with detection limits in the nanogram per liter range. who.int For instance, a method for analyzing heptachlor in water samples involves liquid-liquid extraction followed by GC, achieving a sensitivity of 1–10 ng/L. who.int In the analysis of chlordane (B41520) and heptachlor, GC-ECD is the method of choice for quantification, with GC-MS used for confirmation. iarc.fr
Liquid Chromatography (LC) for Non-Volatile Derivatives and Process Stream Analysis.
While GC is the standard for volatile compounds, liquid chromatography (LC) is more suitable for the analysis of non-volatile, polar, or thermally labile derivatives that may be formed during industrial processes or as metabolic byproducts. thermofisher.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a versatile technique for this purpose. nih.gov
The separation in LC can be tailored by using different column chemistries. For instance, reversed-phase liquid chromatography (RPLC) is effective for non-polar to moderately polar metabolites, while hydrophilic interaction liquid chromatography (HILIC) is used for more polar and ionic compounds. thermofisher.commdpi.com For organochlorine pesticides, normal-phase LC using nitrile or silica (B1680970) columns with mobile phases like n-heptane has been explored. researchgate.net One study demonstrated that a nitrile column provided excellent separation for DDT isomers, which was not achievable with a silica column under the tested conditions. researchgate.net
LC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it a powerful tool for quantitative analysis of metabolites in complex biological matrices. nih.govmdpi.commdpi.com This technique often involves a "dilute and shoot" sample preparation, followed by separation using RPLC or HILIC, and detection using selected reaction monitoring (SRM) for precise quantification. mdpi.com
Table 2: Liquid Chromatography Approaches for Organochlorine Compounds and Derivatives
| Technique | Column Type | Mobile Phase Example | Application |
| Normal Phase LC | Nitrile or Silica | n-Heptane | Separation of organochlorine pesticide isomers. researchgate.net |
| Reversed Phase LC (RPLC)-MS/MS | C18 | Acetonitrile/Water with formic acid | Analysis of semi-polar metabolites and derivatives. nih.gov |
| Hydrophilic Interaction LC (HILIC)-MS/MS | Aminopropyl | Acetonitrile/Ammonium acetate (B1210297) buffer | Analysis of polar and charged metabolites. mdpi.comnih.gov |
This table illustrates potential LC methodologies. The applicability to specific non-volatile derivatives of this compound would require method development and validation.
The analysis of process streams can benefit from LC methods, especially for monitoring the formation of non-volatile byproducts or degradation products that are not amenable to GC analysis. The ability to directly analyze aqueous samples with minimal preparation is another advantage of LC in an industrial setting.
Complementary Spectroscopic Approaches for Mechanistic and Structural Insights.
Beyond chromatographic techniques, spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are essential for the definitive structural elucidation of this compound and for gaining mechanistic insights into its formation and reactions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. nih.govbiochemtuition.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, and the absorption of this radiation is recorded as a spectrum. biochemtuition.com The region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique to a particular molecule, allowing for its identification by comparison with spectral databases. biochemtuition.com For chlorinated compounds like this compound, characteristic C-Cl stretching vibrations can be observed, providing direct evidence of chlorination. While IR can identify the presence of certain bonds, its power in complete structure elucidation has been significantly enhanced by coupling it with computational methods and machine learning models that can predict molecular structures from spectra. nih.govchemrxiv.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure and stereochemistry of organic compounds. It provides information about the chemical environment of specific nuclei, such as ¹H and ¹³C. The analysis of chemical shifts, coupling constants, and through-space interactions (e.g., using NOE experiments) allows for the complete assignment of a molecule's structure.
For complex molecules like norbornene derivatives, advanced NMR techniques are often necessary. kpi.uamdpi.com The analysis of ¹³C NMR spectra of ethylene-norbornene copolymers, for instance, has been used to determine their microstructure, including stereosequences. acs.org The synthesis of ¹³C-labeled compounds can be a powerful strategy to facilitate NMR studies and investigate chemical transformations. kpi.ua The analysis of NMR spectra of various norbornene derivatives has been a subject of detailed study, providing a basis for understanding the spectra of related chlorinated compounds. acs.org
Table 3: Spectroscopic Techniques for Structural Analysis
| Technique | Information Provided | Application to this compound |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C-Cl, C=C). | Confirmation of the presence of chlorinated and alkene moieties. |
| ¹H NMR Spectroscopy | Number and type of hydrogen atoms, connectivity through coupling. | Determination of the proton framework and stereochemistry. |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms. | Elucidation of the carbon skeleton. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Determination of molecular formula and structural fragments. aps.orgresearchgate.netresearchgate.netuva.nl |
The combination of these spectroscopic methods provides a comprehensive picture of the molecular structure of this compound. MS can confirm the molecular weight and elemental composition (with high-resolution MS), IR can identify key functional groups, and NMR can elucidate the precise connectivity and three-dimensional arrangement of the atoms.
Theoretical and Computational Investigations of Heptachloronorbornene Chemistry
Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in heptachloronorbornene. These ab initio methods solve the Schrödinger equation for a molecule to provide information on its electronic wave function, from which numerous properties can be derived.
Detailed research findings from such calculations would typically involve the analysis of the molecular orbitals (MOs). Molecular orbital theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. nih.govnih.gov For this compound, calculations would reveal the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.
Furthermore, the electron density distribution can be calculated and visualized. mdpi.com This provides a map of where electrons are most likely to be found within the molecule, highlighting regions of high and low electron density. Such maps are invaluable for understanding the molecule's polarity and its susceptibility to electrophilic or nucleophilic attack. For this compound, the electron density would likely be polarized towards the electronegative chlorine atoms.
| Calculated Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.3 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
| Mulliken Atomic Charges on Cl atoms | -0.15 to -0.20 e | Indicates the partial negative charge on the chlorine atoms due to their high electronegativity. |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, including the degradation pathways of environmental pollutants like this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most probable pathways, intermediates, and transition states.
A key aspect of these studies is the location of transition states, which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Various computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, are employed to find these saddle points on the PES.
For this compound, computational studies could investigate its degradation under various conditions, such as hydrolysis, oxidation, or reduction. For example, the reaction mechanism for the dechlorination of this compound could be modeled. This would involve calculating the energies of the reactants, products, any intermediates, and the transition states connecting them. The results would reveal whether the reaction is likely to proceed and via which pathway.
The following table provides a hypothetical example of the kind of data that would be generated from a computational study of a reaction involving this compound.
| Reaction Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (this compound + OH radical) | 0.0 | Initial state of the reaction. |
| Transition State 1 | +15.2 | Energy barrier for the initial attack of the OH radical. |
| Intermediate 1 | -5.8 | A short-lived species formed during the reaction. |
| Transition State 2 | +8.5 | Energy barrier for a subsequent step, such as dechlorination. |
| Products | -25.0 | Final state of the reaction, indicating an overall exothermic process. |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a molecule or to aid in the interpretation of experimental data. For this compound, these predictions would be particularly valuable given the complexity of its structure.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated with a good degree of accuracy using methods like Density Functional Theory (DFT). universiteitleiden.nl These calculations can help in assigning the signals in an experimental ¹³C and ¹H NMR spectrum to specific atoms in the this compound molecule.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed to generate a theoretical infrared (IR) spectrum. nih.gov This predicted spectrum can be compared with an experimental IR spectrum to identify the characteristic vibrational modes of the functional groups present in this compound.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic transitions of a molecule, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. uci.edu For this compound, these calculations could predict the wavelengths of maximum absorption (λmax).
A hypothetical comparison of predicted and experimental spectroscopic data for this compound is presented in the table below.
| Spectroscopic Technique | Predicted Parameter | Hypothetical Experimental Value | Correlation |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (ppm) for C1 | 75.2 ppm | Aids in the structural assignment of the carbon skeleton. |
| ¹H NMR | Chemical Shift (ppm) for H2 | 3.8 ppm | Helps in determining the stereochemistry of the molecule. |
| IR | C-Cl Stretch (cm⁻¹) | 750 cm⁻¹ | Confirms the presence of carbon-chlorine bonds. |
| UV-Vis | λmax (nm) | 210 nm | Provides information about the electronic structure. |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. These models are widely used in computational toxicology and environmental science to predict the properties and behavior of chemicals for which experimental data is not available.
For a class of compounds like organochlorine pesticides, which includes this compound, a QSRR model could be developed to predict their environmental fate, such as their rate of degradation or their potential for bioaccumulation. The model would be built by first calculating a set of molecular descriptors for a series of related compounds for which experimental reactivity data is known. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical relationship between the descriptors and the observed reactivity. Once a statistically robust model is developed and validated, it can be used to predict the reactivity of other compounds in the same class, such as this compound, based on their calculated descriptors.
An example of the type of data used in a QSRR study is shown in the table below.
| Compound | Log(Reactivity) (Experimental) | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., LUMO Energy) |
|---|---|---|---|
| Compound A | -5.2 | 5.1 | -1.1 eV |
| Compound B | -4.8 | 5.5 | -1.0 eV |
| Compound C | -6.1 | 4.8 | -1.3 eV |
| This compound (Predicted) | -5.5 (Predicted) | 5.3 | -1.2 eV |
Environmental Transformation and Distribution Dynamics of Heptachloronorbornene
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation involves the transformation of a chemical through non-biological pathways, primarily driven by physical and chemical factors in the environment such as sunlight and water.
Photolysis, or degradation by light, is a potential transformation pathway for organic compounds in surface waters and on soil surfaces. The process can occur through direct absorption of light energy by the compound or indirectly through reactions with photochemically generated reactive species. For many organochlorine compounds, photolytic reactions can involve isomerization, dechlorination, or oxidation. ijpsr.com
While specific studies on the photolytic transformation of heptachloronorbornene are limited, research on structurally similar compounds, such as other norbornene derivatives, shows they can undergo photolytic isomerization. researchgate.netmoca.net.ua The rate and products of photolysis depend on factors like light intensity, wavelength, and the presence of photosensitizing agents in the environment. ijpsr.com The complex chlorinated structure of this compound suggests that complete mineralization through photolysis alone is unlikely, but it may lead to the formation of various transformation products.
Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. The hydrolytic stability of a substance is its ability to resist this reaction. copernicus.org Organochlorine pesticides, due to the strength of the carbon-chlorine bond and their general hydrophobicity, are often highly resistant to hydrolysis under typical environmental pH and temperature conditions. nih.govijcrt.org
This compound is expected to exhibit high hydrolytic stability. Its very low water solubility (approximately 0.05 mg/L) and non-polar nature limit its interaction with water molecules, making hydrolysis a very slow process. evitachem.com Kinetic assessments for structurally similar organochlorines confirm that their environmental half-lives with respect to hydrolysis are often on the order of years, indicating this is not a significant degradation pathway. copernicus.orgnih.gov
Biotic Transformation Pathways and Microbial Interactions
Biotic transformation, or biodegradation, is the breakdown of organic substances by living organisms, primarily microorganisms. nih.gov This is often the most significant pathway for the ultimate removal of persistent organic pollutants from the environment. academicjournals.org
Microorganisms, including bacteria and fungi, can degrade organochlorine compounds through various enzymatic reactions. researchgate.net Studies on the closely related pesticide heptachlor (B41519) provide significant insight into the potential biotic pathways for this compound. Key transformation reactions include epoxidation, hydrolysis, hydroxylation, and dechlorination. nih.gov
For instance, a bacterial strain isolated from insecticide factory sludge was shown to degrade heptachlor through two simultaneous pathways:
Hydroxylation at the C1 position to form 1-hydroxychlordene, followed by further reactions.
Epoxidation across the C2-C3 double bond to form heptachlor epoxide, which can then be dechlorinated or hydrolyzed to heptachlor diol. nih.gov
Fungi, particularly white-rot fungi like Pleurotus ostreatus, are also effective. nih.gov They can transform heptachlor into metabolites such as heptachlor epoxide, chlordene, and 1-hydroxychlordene. researchgate.netresearchgate.net These transformations are mediated by enzymes that can be extracellular, allowing the fungi to break down complex molecules. academicjournals.org
| Metabolite | Transformation Reaction | Reported in Microorganism Type(s) | Reference |
|---|---|---|---|
| Heptachlor Epoxide | Epoxidation | Bacteria, Fungi | academicjournals.orgnih.gov |
| 1-Hydroxychlordene | Hydroxylation | Bacteria, Fungi | academicjournals.orgnih.gov |
| Chlordene Epoxide | Dechlorination/Epoxidation | Bacteria | nih.gov |
| Heptachlor Diol | Hydrolysis | Fungi | academicjournals.org |
| Chlordene | Dechlorination | Fungi | nih.gov |
Laboratory microcosm and enrichment culture studies are used to assess biodegradation potential under controlled conditions. In one such study using an isolated bacterial strain ("Strain H"), the degradation of heptachlor was optimized. nih.gov The highest degradation rate of over 88% in 130 hours was achieved at an initial concentration of 300 µg/L, a temperature of 30-35 °C, and a pH of 7.1-7.6. nih.gov This demonstrates that under favorable conditions, microbial activity can significantly reduce concentrations of these contaminants.
Studies with white-rot fungi also show significant degradation. Pleurotus ostreatus eliminated approximately 89% of heptachlor in a liquid culture over 28 days. nih.gov When applied to artificially contaminated soil using spent mushroom waste as the inoculum, the fungus degraded 91% of heptachlor and 26% of its more recalcitrant metabolite, heptachlor epoxide, over 28 days. nih.gov
| Parameter | Condition/Value | Reference |
|---|---|---|
| Optimal Temperature | 30-35 °C | nih.gov |
| Optimal pH | 7.1-7.6 | nih.gov |
| Initial Concentration for Max. Rate | 300 µg/L | nih.gov |
| Maximum Degradation Rate | >88% in 130 hours | nih.gov |
Transport and Distribution Mechanisms in Air, Water, and Soil Matrices
The transport and distribution of this compound are governed by its physicochemical properties, such as its low water solubility, high octanol-water partition coefficient (log Kow), and vapor pressure. nih.govevitachem.comup.ac.za Organochlorine pesticides are known for their potential for long-range environmental transport and their tendency to partition from water into more organic environmental compartments. ijcrt.orgcore.ac.uknih.gov
Soil: Due to its hydrophobicity, indicated by a high log Kow value (estimated around 5), this compound will strongly adsorb to organic matter in soil and sediments. chemsafetypro.com This reduces its mobility in the soil column and its bioavailability but also makes it highly persistent in this matrix. copernicus.org
Water: Its very low water solubility means that in aquatic systems, it will be found in low concentrations in the water column and will primarily partition to suspended organic particles and bottom sediments. core.ac.uknih.gov
Air: Although data on its vapor pressure is limited, related organochlorines are semi-volatile. evitachem.com This property allows them to volatilize from soil and water surfaces into the atmosphere, undergo long-range atmospheric transport, and then be re-deposited in distant locations, leading to global distribution. nih.gov
The combination of persistence, bioaccumulation potential, and the ability to undergo long-range transport are characteristic features of many organochlorine compounds, including this compound. nih.govcore.ac.uk
Advanced Analytical Methodologies for Trace Detection and Environmental Monitoring of this compound
The persistent and bioaccumulative nature of this compound, a derivative of the organochlorine pesticide heptachlor, necessitates highly sensitive and specific analytical methods for its detection at trace levels in various environmental matrices. evitachem.com Effective environmental monitoring is crucial for assessing the extent of contamination, understanding its fate and transport, and ensuring compliance with regulatory standards. unece.orgibm.com A range of sophisticated analytical techniques are employed for the determination of this compound and related organochlorine pesticides (OCPs). nih.govnih.gov
The primary analytical approach for the detection of this compound is gas chromatography (GC). ekb.egup.ac.za This technique separates volatile and semi-volatile compounds from a mixture, making it well-suited for the analysis of OCPs. ekb.eg For enhanced sensitivity and selectivity, GC is often coupled with various detectors.
Gas Chromatography-Electron Capture Detector (GC-ECD): The electron capture detector is highly sensitive to halogenated compounds like this compound. nih.gov This makes GC-ECD a cost-effective and robust method for routine monitoring of OCPs in environmental samples. nih.govnih.gov The methodology involves extracting the analyte from the sample, followed by a cleanup process to remove interfering substances, and finally, injection into the GC-ECD system. cdc.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For unambiguous identification and confirmation, gas chromatography-mass spectrometry is the gold standard. ekb.egcdc.gov GC-MS not only separates the components of a mixture but also provides information about the molecular weight and fragmentation pattern of each component, allowing for definitive identification. ekb.egyoutube.com This is particularly important in complex environmental samples where multiple contaminants may be present. researchgate.net GC-MS analysis has been successfully used to identify this compound isomers in environmental samples. epa.gov
High-Performance Liquid Chromatography (HPLC): While GC is more common for OCP analysis, high-performance liquid chromatography (HPLC) can also be utilized, particularly for less volatile or thermally labile compounds. ekb.egresearchgate.net HPLC separates compounds based on their polarity and can be coupled with mass spectrometry (LC-MS) for enhanced detection and identification. ekb.eg
Sample Preparation: A critical aspect of trace analysis is the sample preparation stage, which aims to extract and concentrate the analyte from the sample matrix and remove interfering compounds. pjoes.comclu-in.org Common techniques include:
Liquid-Liquid Extraction (LLE): This traditional method uses a solvent to extract the analyte from a liquid sample. mdpi.com
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample, which is then eluted with a small volume of solvent. nih.gov This method is efficient and reduces solvent consumption.
Gel Permeation Chromatography (GPC): GPC is a cleanup technique used to separate large molecules, such as lipids, from the smaller pesticide molecules, which is particularly useful in the analysis of biological samples. cdc.govepa.gov
The selection of the appropriate analytical method depends on various factors, including the sample matrix, the required detection limits, and the purpose of the analysis (e.g., routine monitoring vs. confirmatory analysis). clu-in.org
Research Findings on Analytical Methodologies
Numerous studies have focused on developing and validating analytical methods for the detection of organochlorine pesticides, including compounds related to this compound. These studies provide crucial data on the performance of different techniques.
A study on the determination of heptachlor and its metabolites in pork utilized GC-ECD for quantification and GC-MS for confirmation. The method demonstrated good linearity, with correlation coefficients greater than 0.9980. The average recovery rates ranged from 87.1% to 102.2%, with relative standard deviations between 4.0% and 11.3%. The limit of quantification (LOQ) for each analyte was 0.01 mg kg⁻¹. nih.gov
Another study focusing on the quantification of OCPs in water by GC-ECD reported varying limits of detection (LOD) and quantification (LOQ) depending on the specific compound. The linearity of the method was excellent in the range of 2.5–20 μg/L for all compounds. nih.gov
The development of advanced techniques like atmospheric pressure gas chromatography tandem mass spectrometry (APGC-MS/MS) has shown performance equal to or better than classic high-resolution mass spectrometry methods for the analysis of OCPs in complex matrices like sediment and biota. waters.com
The following interactive tables summarize the performance characteristics of various analytical methods used for the detection of organochlorine pesticides, providing an overview of their capabilities for trace detection and environmental monitoring.
Table 1: Performance of GC-ECD for Organochlorine Pesticide Analysis in Water
An interactive table showcasing the linearity, limit of detection (LOD), and limit of quantification (LOQ) for various organochlorine pesticides using Gas Chromatography-Electron Capture Detector (GC-ECD). The data highlights the method's sensitivity for different compounds within this class.
| Compound | Linearity Range (μg/L) | LOD (μg/L) | LOQ (μg/L) |
| α-BHC | 2.5–20 | 0.12 | 0.36 |
| γ-BHC (Lindane) | 2.5–20 | 1.37 | 4.15 |
| Heptachlor | 2.5–20 | 0.25 | 0.76 |
| Aldrin (B1666841) | 2.5–20 | 0.15 | 0.45 |
| Heptachlor epoxide | 2.5–20 | 0.31 | 0.94 |
| Endosulfan I | 2.5–20 | 0.28 | 0.85 |
| Dieldrin | 2.5–20 | 0.21 | 0.64 |
| Endrin (B86629) | 2.5–20 | 0.29 | 0.88 |
| Endosulfan II | 2.5–20 | 0.35 | 1.06 |
| 4,4'-DDT | 2.5–20 | 0.42 | 1.27 |
Data sourced from a study on the quantification of OCPs in water. nih.gov
Table 2: Recovery and Precision of GC-ECD for OCPs in Spiked Water Samples
This interactive table presents the recovery percentages and relative standard deviations (RSD) for a selection of organochlorine pesticides in water samples spiked at a concentration of 5 μg/L. The data demonstrates the accuracy and precision of the Gas Chromatography-Electron Capture Detector (GC-ECD) method.
| Compound | Spiked Concentration (μg/L) | Recovery (%) | RSD (%) |
| α-BHC | 5 | 98 | 15 |
| γ-BHC (Lindane) | 5 | 105 | 12 |
| Heptachlor | 5 | 95 | 18 |
| Aldrin | 5 | 92 | 16 |
| Heptachlor epoxide | 5 | 110 | 14 |
| Endosulfan I | 5 | 88 | 19 |
| Dieldrin | 5 | 96 | 13 |
| Endrin | 5 | 102 | 11 |
| Endosulfan II | 5 | 91 | 17 |
| 4,4'-DDT | 5 | 115 | 10 |
Data reflects the accuracy and precision of the analytical method as reported in a validation study. nih.gov
Table 3: Analytical Methods for Heptachlor and its Metabolites in Pork
This interactive table details a validated method for determining heptachlor and its metabolites in pork samples. It outlines the extraction and cleanup procedures, along with the detection methods and their performance metrics, showcasing a comprehensive approach to food safety analysis.
| Parameter | Details |
| Sample Matrix | Pork |
| Extraction Method | Acetone-n-hexane (2:8, V:V) |
| Cleanup | Gel permeation chromatography and florisil (B1214189) solid-phase extraction |
| Detection Method | GC-ECD |
| Confirmation Method | GC-MS with negative chemical ionization |
| Linearity Range | 0.01 to 0.5 mg L⁻¹ (r > 0.9980) |
| Spiked Concentrations | 0.01, 0.05, and 0.1 mg kg⁻¹ |
| Average Recovery | 87.1–102.2% |
| Relative Standard Deviation | 4.0–11.3% |
| Limit of Quantification (LOQ) | 0.01 mg kg⁻¹ |
This method was successfully applied to determine heptachlor and heptachlor epoxide residues in real pork samples. nih.gov
Heptachloronorbornene As a Chemical Building Block in Advanced Organic Synthesis
Role as a Precursor in the Synthesis of Chlorinated Polycyclic Compounds
Heptachloronorbornene is a key intermediate in the production of several historically significant chlorinated cyclodiene insecticides, such as aldrin (B1666841) and endrin (B86629). wikipedia.orgresearchgate.netwhiterose.ac.ukinchem.org The synthesis of these complex polycyclic structures highlights the utility of this compound as a foundational building block.
The manufacturing process for endrin, for instance, involves the condensation of vinyl chloride with hexachlorocyclopentadiene (B6142220) to produce this compound. inchem.orgnih.gov This adduct then undergoes dehydrochlorination to form hexachloronorbornadiene, which is a crucial intermediate that subsequently reacts with cyclopentadiene (B3395910) in a Diels-Alder reaction to form isodrin (B128732). inchem.orgepa.gov The final step is the epoxidation of isodrin to yield endrin. inchem.org
Similarly, the synthesis of aldrin involves the Diels-Alder reaction of hexachlorocyclopentadiene with norbornadiene. wikipedia.org While not a direct product of this compound in this specific route, the underlying chemistry of utilizing chlorinated cyclopentadiene derivatives to construct polycyclic systems is a shared principle. Technical-grade endrin has been found to contain impurities such as this compound, underscoring their close synthetic relationship. inchem.orginchem.org
The general synthetic pathway to these insecticides illustrates a broader strategy: the use of this compound and its derivatives as platforms to introduce significant molecular complexity through sequential reactions, including cycloadditions and functional group manipulations. The high degree of chlorination in the final products, which is a defining feature of this class of compounds, is largely inherited from the this compound precursor.
| Precursor | Reaction | Intermediate/Product | Reference |
| Hexachlorocyclopentadiene, Vinyl chloride | Condensation | This compound | inchem.orgnih.gov |
| This compound | Dehydrochlorination | Hexachloronorbornadiene | inchem.orgepa.gov |
| Hexachloronorbornadiene, Cyclopentadiene | Diels-Alder Reaction | Isodrin | inchem.orgepa.gov |
| Isodrin | Epoxidation | Endrin | inchem.org |
Strategies for the Development of Novel Norbornene-Based Scaffolds
The norbornene framework is a privileged scaffold in medicinal chemistry and materials science due to its rigid, three-dimensional structure. whiterose.ac.uk this compound presents a unique starting point for the development of novel norbornene-based scaffolds, leveraging its dense chlorination to influence reactivity and impart specific properties.
Strategies for developing new scaffolds from this compound can be envisioned through several pathways:
Functionalization of the Double Bond: The carbon-carbon double bond in this compound is a key site for chemical modification. Reactions such as epoxidation, dihydroxylation, and addition reactions can introduce new functional groups, converting the hydrophobic this compound into more elaborate and potentially biologically active molecules.
Substitution of Chlorine Atoms: While challenging, selective substitution of one or more chlorine atoms through nucleophilic substitution or metal-catalyzed cross-coupling reactions could provide access to a wide array of derivatives. The electronic effects of the remaining chlorine atoms would influence the regioselectivity of such transformations.
Rearrangement Reactions: The strained bicyclic system of norbornene derivatives can undergo various rearrangement reactions under thermal or catalytic conditions, leading to the formation of new and complex polycyclic skeletons. The high degree of chlorination in this compound would be expected to have a significant impact on the pathways and outcomes of these rearrangements.
The development of such novel scaffolds from a readily available, albeit highly chlorinated, starting material like this compound could provide access to new chemical space for drug discovery and materials science. The inherent properties conferred by the chlorine atoms, such as altered lipophilicity and metabolic stability, could be advantageous in the design of new bioactive compounds.
Application in the Construction of Bridged Polycyclic Systems with Defined Stereochemistry
The construction of bridged polycyclic systems with precise control over stereochemistry is a significant challenge in organic synthesis. beilstein-journals.orghkust.edu.hknih.govresearchgate.net The rigid and conformationally constrained structure of this compound makes it an excellent starting material for stereocontrolled synthesis.
The stereochemistry of this compound itself is a direct consequence of the Diels-Alder reaction from which it is formed, which proceeds via a syn-addition. iitk.ac.in This initial stereochemical information can be propagated through subsequent synthetic steps. For instance, in the synthesis of endrin, the endo stereochemistry of the initial adduct influences the final stereochemical configuration of the product. Endrin is the endo,endo-stereoisomer of dieldrin. inchem.org
The facial bias created by the bridged structure of this compound directs the approach of reagents to the double bond. Reactions are often favored from the less sterically hindered exo face, leading to the formation of products with predictable stereochemistry. This principle can be exploited to construct complex, multi-ring systems where the relative orientation of substituents is critical for function, as is often the case for biologically active molecules.
The rigidity of the norbornene scaffold also allows for the precise spatial arrangement of functional groups, which can be used to direct intramolecular reactions, such as C-H bond insertions or cyclizations, to form additional rings with a high degree of stereocontrol. beilstein-journals.org While specific examples starting from this compound are not extensively documented in the provided search results, the general principles of stereocontrol in norbornene chemistry are well-established and directly applicable.
Exploration in Polymer Chemistry and Functional Material Precursors
The field of polymer chemistry has seen significant advancements through the use of well-defined monomers to create polymers with tailored properties. advancedsciencenews.commtu.edursc.orgcsic.es Norbornene and its derivatives are particularly important monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that allows for the synthesis of a wide variety of functional polymers. wikipedia.orgnih.govnih.govrsc.orgbeilstein-journals.org
This compound can be explored as a monomer or a precursor to monomers for the synthesis of functional polymers. Its high chlorine content could impart valuable properties to the resulting polymer, such as:
Flame Retardancy: The presence of a high weight percentage of chlorine is a common strategy for creating flame-retardant materials. Polymers derived from this compound would be expected to exhibit enhanced fire resistance.
Chemical Resistance: The robust, highly chlorinated structure could lead to polymers with high chemical stability and resistance to degradation.
High Refractive Index: Polymers with high halogen content often exhibit high refractive indices, making them potentially useful in optical applications.
Future Research Directions and Emerging Paradigms in Heptachloronorbornene Chemistry
Innovations in Sustainable Synthesis and Green Chemistry Protocols for Heptachloronorbornene and its Derivatives
This compound is primarily used as an intermediate in the synthesis of various chemicals, including certain pesticides and pharmaceuticals. ontosight.ai Its traditional synthesis routes often involve processes that are not aligned with modern principles of green chemistry. Future research is poised to revolutionize the synthesis of this compound and its derivatives by integrating sustainable practices aimed at minimizing waste, energy consumption, and the use of hazardous substances. mdpi.comresearchgate.net
The core principles of green chemistry, such as atom economy, use of safer solvents, and design for energy efficiency, provide a roadmap for innovation. mdpi.com The development of eco-friendly manufacturing involves using sustainable methods and materials to reduce environmental impact. ifremer.fr Future synthetic protocols will likely move away from conventional methods towards cleaner technologies. For instance, the use of alternative energy sources like microwave irradiation and ultrasound can lead to faster, more energy-efficient reactions. bbrc.inresearchgate.net
Biocatalysis represents a significant frontier in the green synthesis of complex organic compounds. researchgate.net Enzymes, with their high selectivity, can operate under mild conditions, potentially reducing the need for protecting groups and minimizing the generation of byproducts. ontosight.aiiaea.org While the direct biocatalytic synthesis of a highly chlorinated compound like this compound is challenging, research into enzymatic processes for its derivatives is a promising avenue. This could involve using enzymes like hydrolases or oxidoreductases to introduce specific functionalities onto the norbornene scaffold. ontosight.ai
Another area of innovation lies in the use of unconventional, greener solvents or even solvent-free conditions. researchgate.net Mechanochemistry, which involves reactions induced by mechanical force (e.g., ball milling), offers a powerful solvent-free alternative that can lead to cleaner reactions and access to products that are difficult to obtain through traditional solution-based methods. retsch.comrsc.orgbeilstein-journals.org
Table 1: Comparison of Traditional vs. Potential Green Synthesis Protocols for this compound Derivatives
| Parameter | Traditional Synthesis Approach | Innovations in Green Chemistry Protocols |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Sonication, Mechanochemical energy researchgate.netbeilstein-journals.orgmdpi.com |
| Solvents | Volatile organic solvents (e.g., toluene (B28343), hexane) ontosight.ai | Water, Supercritical fluids, Ionic liquids, or solvent-free conditions mdpi.comresearchgate.net |
| Catalysis | Stoichiometric reagents | Catalytic reagents (e.g., phase-transfer catalysts), Biocatalysts (enzymes) ontosight.aiiaea.org |
| Waste Generation | Higher waste output, often hazardous | Reduced waste through higher atom economy and selectivity; biodegradable byproducts mdpi.comresearchgate.net |
| Derivatization | Use of protecting/deprotecting groups | Minimized through selective catalysts like enzymes iaea.orgevitachem.com |
| Reaction Time | Often long reaction times | Significantly reduced reaction times beilstein-journals.org |
Advancements in Ultra-Trace Environmental Monitoring and Comprehensive Profiling of Transformation Products
Given the persistence of organochlorine compounds, monitoring this compound in the environment at extremely low concentrations is critical for assessing its fate and potential risks. medecine-maritime.fr Future research will focus on developing ultra-sensitive analytical methods capable of detecting not just the parent compound but also its myriad transformation products in complex environmental matrices like water, soil, and biota. rwth-aachen.depnnl.gov
Innovations in analytical instrumentation are key to achieving these goals. The use of high-resolution mass spectrometry (HRMS) coupled with advanced separation techniques like gas chromatography (GC) or liquid chromatography (LC) is becoming essential. rwth-aachen.de These technologies allow for the detection and identification of compounds at the nanogram per liter (ng/L) or even lower levels. iaea.org Specialized clean laboratories and sample preparation techniques are necessary to handle samples for ultra-trace analysis without contamination. pnnl.gov
A significant challenge is the identification of previously unknown transformation products. These products can arise from biotic (microbial degradation) or abiotic (photolysis, hydrolysis) processes in the environment. unirioja.es Future strategies will involve non-targeted screening approaches using HRMS to generate a comprehensive profile of all chlorine-containing compounds in a sample. By comparing samples from contaminated and clean sites, researchers can identify potential metabolites and degradation products of this compound. This comprehensive profiling is crucial, as transformation products can sometimes be more toxic or mobile than the original compound.
Table 2: Potential Transformation Products of this compound and Advanced Monitoring Techniques
| Transformation Process | Potential Products | Advanced Analytical Technique |
| Dechlorination | Hexachloro-, Pentachloro-, etc. norbornene isomers | GC-HRMS for congener-specific analysis |
| Hydroxylation/Epoxidation | Hydroxylated or epoxide derivatives | LC-HRMS (e.g., Orbitrap) for polar metabolites rwth-aachen.de |
| Ring Opening/Rearrangement | Various chlorinated aliphatic/aromatic acids | Derivatization followed by GC-MS or direct analysis with LC-MS/MS |
| Photolysis | Isomers, dechlorinated and oxidized products | Photo-reactors coupled with real-time spectroscopic analysis |
| Biotransformation | Conjugates (e.g., with glutathione) | Tandem Mass Spectrometry (MS/MS) for structural elucidation |
High-Throughput Screening and Mechanistic Studies for Novel Transformations
Discovering new ways to transform or degrade the stable this compound molecule requires innovative screening methods and detailed mechanistic investigations. High-throughput screening (HTS) offers a powerful platform to rapidly test large libraries of potential catalysts, microorganisms, or reaction conditions for their ability to modify or break down the compound. researchgate.netmdpi.com
HTS can be applied to search for microbial consortia or enzymes capable of bioremediation. bbrc.inunirioja.es Samples from contaminated sites could be used to enrich for microorganisms that have evolved pathways to metabolize organochlorine compounds. nih.gov HTS methods, often employing 96-well plate formats, can then be used to quickly assess the degradation potential of thousands of isolates under various conditions. researchgate.net Similarly, HTS can accelerate the discovery of new chemical or photochemical catalysts for degradation by screening diverse materials and reaction parameters.
Complementing HTS, detailed mechanistic studies are essential to understand how these transformations occur. Future research will employ a combination of techniques to elucidate reaction pathways. This includes using isotopic labeling to track the fate of atoms during a reaction, computational modeling to simulate reaction intermediates and transition states, and advanced spectroscopic methods to identify transient species. Understanding the mechanism of, for example, enzymatic dechlorination or photocatalytic oxidation is crucial for optimizing the process for practical applications in remediation.
Table 3: Approaches for Screening and Mechanistic Investigation of this compound Transformation
| Approach | Objective | Key Techniques |
| High-Throughput Screening (HTS) | Discover active catalysts or microbes for degradation | 96-well plate assays, colorimetric/fluorometric analysis, automated liquid handling, GC/MS or LC/MS for analysis researchgate.netmdpi.com |
| Mechanistic Probes | Elucidate reaction pathways and intermediates | Isotope labeling studies (e.g., using ³⁷Cl), radical trapping experiments, kinetic studies |
| Computational Chemistry | Model reaction energetics and transition states | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations |
| Spectroscopic Analysis | Identify transient species and final products | In-situ FTIR/Raman spectroscopy, Electron Paramagnetic Resonance (EPR) for radical species, NMR, HRMS |
| Metagenomics | Identify degradation-related genes in microbial communities | 16S rRNA gene analysis, whole-genome sequencing of degrading consortia bbrc.innih.gov |
Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools in environmental and materials chemistry. researchgate.net For a compound like this compound, where experimental data may be costly and difficult to obtain, AI/ML can provide powerful predictive models to guide research and risk assessment. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. neovarsity.org By analyzing the chemical structures of a large set of related compounds, QSAR models can establish mathematical relationships between structure and properties like toxicity, biodegradability, or environmental half-life. mdpi.comsiftdesk.orgoadoi.org For this compound, QSAR can be used to predict its bioconcentration factor, potential for long-range transport, and the likely toxicity of its various transformation products. siftdesk.org This allows researchers to prioritize which derivatives or degradation byproducts warrant the most urgent experimental investigation.
Beyond QSAR, more advanced ML algorithms like neural networks and random forests can be trained on existing data from other persistent organic pollutants (POPs) to predict the outcomes of novel reactions. researchgate.netmdpi.com For instance, an ML model could be developed to predict the most likely sites of attack on the this compound molecule by a particular enzyme or catalyst, or to forecast the efficiency of a degradation process under different conditions. These predictive tools can significantly reduce the number of experiments needed, saving time and resources, and accelerating the discovery of effective remediation technologies. nih.gov
Table 4: Applications of AI and Machine Learning in this compound Research
| Application Area | AI/ML Tool | Predicted Endpoint/Outcome |
| Environmental Fate | QSAR, Multiple Linear Regression (MLR) mdpi.comsiftdesk.org | Air/water half-life, bioconcentration factor, soil sorption coefficient. mdpi.com |
| Toxicity Assessment | QSAR, Neural Networks | Toxicity to various organisms, potential for endocrine disruption, mutagenicity. protoqsar.com |
| Degradation Prediction | Random Forest, Support Vector Machines | Likelihood of biodegradation by specific enzymes/microbes, prediction of degradation products. researchgate.netmdpi.com |
| Synthesis Optimization | Machine Learning Algorithms | Prediction of reaction yields, optimal conditions for novel synthetic pathways. |
| Discovery of Novel Materials | Generative Models | Design of novel catalysts or sorbents for this compound capture or degradation. |
Exploration of Novel Reactivity under Unconventional Reaction Conditions
The high stability of the carbon-chlorine bonds in this compound makes it resistant to conventional degradation methods. Future research will increasingly explore unconventional reaction conditions to activate and break down this recalcitrant molecule. These methods introduce energy into the system in forms other than simple heat, often leading to unique and efficient reaction pathways. rsc.org
Sonochemistry utilizes the energy of high-frequency ultrasound to create and collapse cavitation bubbles in a liquid. scielo.brrsc.org The extreme temperatures and pressures inside these collapsing bubbles can lead to the pyrolytic destruction of entrapped molecules and the generation of highly reactive radicals, such as hydroxyl radicals from water, which can attack and degrade the pollutant. mines-albi.frnih.gov
Photochemistry involves using light energy, often in the presence of a photocatalyst (like titanium dioxide), to generate reactive species that can decompose organic compounds. This approach has the potential to be a sustainable remediation technology, particularly if sunlight can be used as the energy source. nih.gov
Mechanochemistry uses mechanical energy from grinding or milling to induce chemical reactions, often in the absence of any solvent. retsch.comirb.hr This method can break down solid waste directly and can activate bonds in ways not possible in solution. nih.gov Research into the mechanochemical dechlorination of this compound could lead to a novel solid-state destruction technology.
These unconventional methods offer the potential for more energy-efficient and environmentally friendly degradation processes compared to high-temperature incineration, which can produce hazardous byproducts like dioxins.
Table 5: Unconventional Reaction Conditions for this compound Degradation
| Condition | Energy Source | Primary Mechanism | Potential Advantages |
| Sonochemistry | High-frequency ultrasound | Acoustic cavitation, pyrolysis, radical formation scielo.brmines-albi.fr | Operates at ambient bulk temperature and pressure; can be combined with other oxidative processes. nih.gov |
| Photochemistry | UV or visible light (with photocatalyst) | Generation of electron-hole pairs, formation of reactive oxygen species (e.g., •OH) nih.gov | Potential to use solar energy; can lead to complete mineralization. |
| Mechanochemistry | Mechanical milling/grinding | Friction and impact forces, breaking of chemical bonds, generation of reactive surfaces retsch.comrsc.org | Solvent-free operation; applicable to solid-phase waste; can create novel reaction pathways. beilstein-journals.org |
| Microwave Chemistry | Microwave irradiation | Dielectric heating, formation of "hot spots" researchgate.net | Rapid and selective heating, increased reaction rates. |
| Electrochemistry | Electric potential | Direct or indirect oxidation/reduction at electrode surfaces | High control over reaction; can be coupled with renewable energy sources. |
Q & A
Basic Research Questions
What are the key experimental protocols for synthesizing heptachloronorbornene, and how can purity be validated?
Methodological Answer:
Synthesis typically involves Diels-Alder reactions using hexachlorocyclopentadiene and norbornene derivatives under controlled conditions (e.g., inert atmosphere, specific solvents like dichloromethane). Post-synthesis, purity validation requires gas chromatography-mass spectrometry (GC-MS) to detect chlorinated byproducts and nuclear magnetic resonance (NMR) spectroscopy (particularly and NMR) to confirm molecular structure. For quantitative purity, elemental analysis (C, H, Cl) is essential to match theoretical values .
How can researchers resolve spectral contradictions in this compound’s NMR data?
Methodological Answer:
Contradictions in coupling constants or chemical shifts often arise from stereochemical variations (e.g., endo vs. exo isomers) or solvent effects. To resolve these:
- Compare experimental - coupling constants with computational models (e.g., density functional theory).
- Use deuterated solvents to eliminate solvent-induced shifts.
- Reference spectral libraries of structurally similar chlorinated norbornenes for pattern matching .
What are the standard methods for detecting this compound in environmental samples?
Methodological Answer:
Environmental detection relies on extraction techniques (e.g., solid-phase extraction) followed by GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Method validation should include spike-recovery tests with matrices like soil or water to assess limits of detection (LOD) and quantification (LOQ). Calibration curves using isotopic analogs (e.g., -labeled standards) improve accuracy .
Advanced Research Questions
How do stereochemical differences in this compound influence its reactivity in organometallic reactions?
Methodological Answer:
Endo isomers exhibit higher steric hindrance, affecting reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura). To study this:
- Synthesize and isolate stereoisomers via preparative chromatography.
- Monitor reaction progress using in situ infrared spectroscopy.
- Compare activation energies via Arrhenius plots under varying temperatures .
What methodologies address contradictions in toxicity data for this compound across aquatic species?
Methodological Answer:
Discrepancies may stem from species-specific metabolic pathways or bioaccumulation rates. Researchers should:
- Conduct comparative bioassays (e.g., fathead minnows vs. Daphnia magna) under standardized OECD guidelines.
- Measure bioconcentration factors (BCFs) and metabolite profiles using LC-HRMS.
- Apply toxicokinetic models to account for lipid content and exposure duration .
How can computational modeling predict this compound’s environmental persistence under varying pH and temperature?
Methodological Answer:
Use quantum mechanical calculations (e.g., Gaussian software) to estimate hydrolysis rates. Validate models with experimental degradation studies:
- Expose the compound to pH 4–9 buffers at 25–50°C.
- Track degradation via UV-Vis spectroscopy and identify products via MS/MS.
- Compare half-lives with model outputs to refine parameters like activation energy .
Data Analysis and Interpretation
What statistical approaches are optimal for analyzing contradictory bioassay data on this compound?
Methodological Answer:
Apply mixed-effects models to account for variability between replicates and species. Use principal component analysis (PCA) to cluster toxicity endpoints (e.g., LC50, EC50) and identify outliers. Sensitivity analysis can isolate confounding variables like dissolved oxygen or organic carbon content .
How should researchers design studies to investigate this compound’s role in atmospheric chlorination reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
